- Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidinesJournal of Medicinal Chemistry, 2007, 50(10), 2341-2351,
Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-Butyl 3-aminobenzoate
- Benzoic acid, 3-amino-,1,1-dimethylethyl ester
- 1,1-Dimethylethyl 3-aminobenzoate (ACI)
- Benzoic acid, m-amino-, tert-butyl ester (7CI)
- 3-Aminobenzoic acid tert-butyl ester
- CS-0130430
- SY003973
- 92146-82-2
- UNII-CVE73CZ65H
- DTXSID4049373
- AC-7104
- DTXCID1029332
- Z600614512
- SCHEMBL381125
- Benzoic acid, 3-amino-, tert.-butyl ester
- CAS-92146-82-2
- TERT-BUTYL-3-AMINOBENZOATE
- PS-4335
- t-butyl 3-aminobenzoate
- EN300-262030
- 3-amino-benzoic acid tert-butyl ester
- 3-Amino-benzoic acid t-butyl ester
- (3-Amino-phenyl)-carboxylic acid-tert-butyl ester
- CHEMBL3187046
- Tox21_202904
- NCGC00260450-01
- 1,1-dimethylethyl 3-aminobenzoate
- Benzoic acid, 3-amino-, 1,1-dimethylethyl ester
- MFCD00729048
- CHEBI:195132
- TERT-BUTYL3-AMINOBENZOATE
- AKOS009159044
- DB-001862
- tert-Butyl 3-aminobenzoate, >=97.0% (NT)
- 3-amino benzoic acid t-butyl ester
- CVE73CZ65H
- AB1269
-
- MDL: MFCD00729048
- Inchi: 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
- Chiave InChI: YGIRNXMYJLWFLH-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(N)C=CC=1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 193.11000
- Massa monoisotopica: 193.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 52.3Ų
Proprietà sperimentali
- Punto di fusione: 81 °C
- PSA: 52.32000
- LogP: 2.80530
tert-Butyl 3-aminobenzoate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD29899)
- Frasi di rischio:R36/37/38
tert-Butyl 3-aminobenzoate Dati doganali
- CODICE SA:2922499990
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%
tert-Butyl 3-aminobenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D523550-1g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 1g |
$100 | 2024-05-24 | |
eNovation Chemicals LLC | D523550-5g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 5g |
$160 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE428-1g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 97% | 1g |
171.0CNY | 2021-07-10 | |
Ambeed | A640854-5g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 97% | 5g |
$21.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201070-10g |
tert-Butyl 3-Aminobenzoate |
92146-82-2 | 98% | 10g |
¥420.00 | 2024-04-25 | |
Fluorochem | 066848-10g |
tert-Butyl 3-Aminobenzoate |
92146-82-2 | 97% | 10g |
£174.00 | 2022-03-01 | |
Alichem | A019095264-100g |
tert-Butyl 3-aminobenzoate |
92146-82-2 | 95% | 100g |
$728.70 | 2023-08-31 | |
eNovation Chemicals LLC | D523550-25g |
tert-Butyl 3-aMinobenzoate |
92146-82-2 | 97% | 25g |
$185 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886196-25g |
TERT-BUTYL 3-AMINOBENZOATE |
92146-82-2 | 98% | 25g |
3,491.10 | 2021-05-17 | |
abcr | AB145586-10 g |
t-Butyl 3-aminobenzoate; 95% |
92146-82-2 | 10g |
€233.00 | 2022-06-12 |
tert-Butyl 3-aminobenzoate Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
- Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2010, 51(46), 5984-5987,
Synthetic Routes 3
- Selective and reversible modification of kinase cysteines with chlorofluoroacetamidesNature Chemical Biology, 2019, 15(3), 250-258,
Synthetic Routes 4
- Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 5
- 2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halidesTetrahedron Letters, 2008, 49(31), 4585-4587,
Synthetic Routes 6
- Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors, Japan, , ,
Synthetic Routes 7
- Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) LuminescenceChemistry - A European Journal, 2020, 26(70), 16900-16909,
Synthetic Routes 8
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
- New selenyl linker for solid-phase synthesis of dehydropeptidesTetrahedron Letters, 2003, 44(29), 5445-5448,
Synthetic Routes 9
- Preparation of guanidinoisoquinolines as urokinase inhibitors, United States, , ,
Synthetic Routes 10
- Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
- Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex MotifsJournal of Medicinal Chemistry, 2008, 51(24), 7751-7767,
Synthetic Routes 12
- Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Synthetic Routes 13
- Preparation of isoquinolinylguanidines as urokinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
- Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiationScience China: Chemistry, 2021, 64(1), 17-21,
Synthetic Routes 15
- Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 16
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 45 min, rt
- Palladium-Catalyzed Amination of Aryl Halides on Solid SupportOrganic Letters, 2002, 4(26), 4689-4692,
Synthetic Routes 17
- Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 18
- Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds, Japan, , ,
Synthetic Routes 19
- Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones, World Intellectual Property Organization, , ,
tert-Butyl 3-aminobenzoate Raw materials
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethoxy]carbonyl]amino]-, 1,1-dimethylethyl ester
- Benzoic acid, 3-[[[2-(trimethylsilyl)ethyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
- tert-Butyl 3-nitrobenzoate
- Di-tert-butyl dicarbonate
- Tert-butyl 3-bromobenzoate
- Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester
- 3-Nitrobenzoic acid
tert-Butyl 3-aminobenzoate Preparation Products
tert-Butyl 3-aminobenzoate Letteratura correlata
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
4. Back matter
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
92146-82-2 (tert-Butyl 3-aminobenzoate) Prodotti correlati
- 18144-47-3(Tert-Butyl 4-aminobenzoate)
- 35005-25-5(Isopropyl 3-aminobenzoate)
- 445003-39-4(tert-butyl 4-amino-2-methylbenzoate)
- 18144-43-9(Isopropyl 4-aminobenzoate)
- 21447-47-2(Isopropyl 3-amino-4-methylbenzoate)
- 582-33-2(Ethyl 3-aminobenzoate)
- 934481-43-3(tert-Butyl 4-amino-3-methylbenzoate)
- 152699-63-3(Dibenzyl 5-aminoisophthalate)
- 851804-11-0(1-(2-{(2-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one)
- 2228455-52-3(1-(6-chloro-5-methylpyridin-3-yl)propan-2-ol)
